In-Depth Technical Guide: 2-Benzyloxy-6-fluorobenzoic Acid
In-Depth Technical Guide: 2-Benzyloxy-6-fluorobenzoic Acid
Part 1: Executive Summary & Chemical Identity
2-Benzyloxy-6-fluorobenzoic acid (CAS: 941608-36-2 ) is a specialized fluorinated aromatic building block used primarily in the synthesis of bioactive heterocycles. Its structural uniqueness lies in the ortho-fluoro and ortho-benzyloxy substitution pattern on the benzoic acid core. This steric and electronic arrangement makes it a critical intermediate for developing xanthone and chromone scaffolds, which are privileged structures in medicinal chemistry for antiviral, antitubercular, and anti-inflammatory therapeutics.
Unlike simple benzoic acids, the 6-fluoro substituent introduces metabolic stability and alters the pKa, while the 2-benzyloxy group serves as a robust protecting group that can be selectively removed to unveil a phenol for intramolecular cyclization.
Chemical Identity Table[1]
| Property | Detail |
| CAS Number | 941608-36-2 |
| IUPAC Name | 2-(Benzyloxy)-6-fluorobenzoic acid |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| SMILES | O=C(O)C1=C(F)C=CC=C1OCC2=CC=CC=C2 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc.) | ~2.8 – 3.2 (Increased acidity due to ortho-fluoro electron withdrawal) |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2-benzyloxy-6-fluorobenzoic acid is a precision operation requiring control over regioselectivity to avoid esterification of the carboxylic acid during the alkylation step. The most robust industrial route involves the O-alkylation of 6-fluorosalicylic acid .
Core Synthesis Protocol: Selective O-Alkylation
Objective: Synthesize 2-benzyloxy-6-fluorobenzoic acid from 2-fluoro-6-hydroxybenzoic acid.
Reagents:
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Substrate: 2-Fluoro-6-hydroxybenzoic acid (CAS 67531-86-6)
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Alkylating Agent: Benzyl bromide (BnBr)
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Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) for higher selectivity
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Solvent: Acetone or DMF (Anhydrous)
Step-by-Step Methodology:
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Activation: Dissolve 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous Acetone/DMF. Add K₂CO₃ (2.2 eq) slowly at 0°C. The use of 2.2 equivalents is critical to deprotonate both the carboxylic acid and the phenol.
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Alkylation: Add Benzyl bromide (2.1 eq) dropwise.
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Note: This initially forms the benzyl ester of the benzyloxy acid (2-benzyloxy-6-fluorobenzoic acid benzyl ester). Direct selective alkylation of the phenol without touching the acid is difficult due to the higher nucleophilicity of the carboxylate.
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Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Hydrolysis (The Critical Step): Once the bis-benzylated intermediate is formed, it must be selectively hydrolyzed to the free acid.
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Cool the reaction mixture and filter off inorganic salts.
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Treat the filtrate (or isolated intermediate) with 1M NaOH in Methanol/Water (1:1) at 50°C for 12–24 hours.
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Mechanism:[1][2][3] The benzyl ester is hydrolyzed under basic conditions, while the benzyl ether (phenolic protection) remains stable.
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Workup: Acidify the aqueous layer with 1M HCl to pH 2. The product, 2-benzyloxy-6-fluorobenzoic acid , will precipitate.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH).
Reaction Pathway Diagram
Caption: Two-stage synthesis involving exhaustive benzylation followed by selective ester hydrolysis.
Part 3: Reactivity & Pharmaceutical Applications
This compound is not just an end-product but a versatile scaffold. Its primary utility lies in its ability to undergo intramolecular cyclization to form fluorinated xanthones and chromones.
Precursor to Fluorinated Xanthones (Antiviral/Antitubercular)
The 6-fluoro position is strategically placed to modulate biological activity. Upon deprotection of the benzyl group (using H₂/Pd-C or BBr₃), the resulting phenol can attack the carboxylic acid (often activated as an acid chloride) to close the ring.
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Mechanism: Friedel-Crafts acylation or dehydration.
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Application: Fluorinated xanthones are potent inhibitors of MbtI (salicylate synthase) in Mycobacterium tuberculosis and have shown activity against Dengue Virus proteases.
PROTAC Linker Chemistry
In modern drug discovery, the carboxylic acid moiety of 2-benzyloxy-6-fluorobenzoic acid serves as an attachment point for linkers in PROTACs (Proteolysis Targeting Chimeras). The fluorine atom provides metabolic resistance against ring oxidation, extending the half-life of the chimera in vivo.
Structural Characterization (Self-Validation)
To validate the synthesis, researchers must look for specific NMR signatures:
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¹H NMR (DMSO-d₆):
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Benzyloxy CH₂: Singlet at δ 5.1–5.2 ppm.
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Aromatic Region: Multiplet for the benzyl ring (δ 7.3–7.5 ppm).
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Benzoic Core: The H-3, H-4, H-5 protons will show distinct coupling patterns due to the Fluorine atom (
coupling). Look for a triplet of doublets or multiplet around δ 6.8–7.2 ppm.
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Part 4: Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy ether is generally stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>150°C).
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MSDS Note: Avoid contact with strong oxidizing agents.
References
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BenchChem. 2-(Benzyloxy)-4-fluorobenzaldehyde and related Benzoic Acid Derivatives in Medicinal Chemistry. (Accessed 2026).[4]
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Fluorochem. Product Analysis: 2-Benzyloxy-6-fluorobenzoic acid (CAS 941608-36-2).[5]
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World Intellectual Property Organization (WIPO). Patent WO2007067612A1: 1-orthofluorophenyl substituted 1, 2, 5-thiazolidinedione derivatives as PTP-1B inhibitors. (Describes hydrolysis protocol for benzyloxy-fluorobenzoic esters).
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of Benzyloxy-benzoic Acid Derivatives. (Context for chromane/xanthone formation).
Sources
- 1. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Benzyloxy)-6-chloro-2-fluorobenzoic acid | C14H10ClFO3 | CID 59163384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
